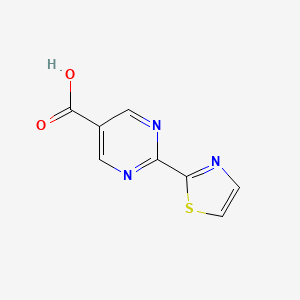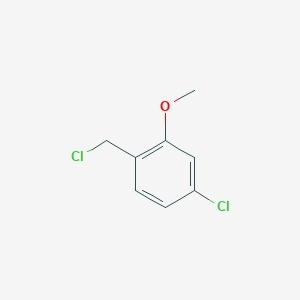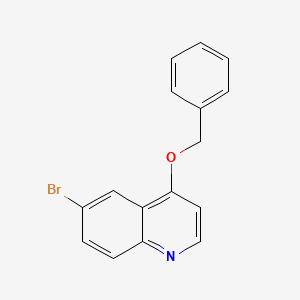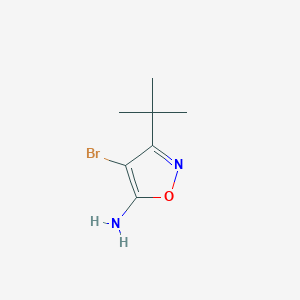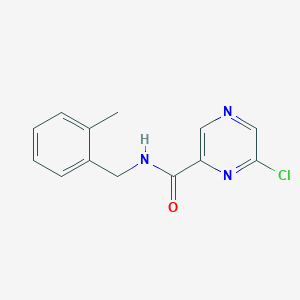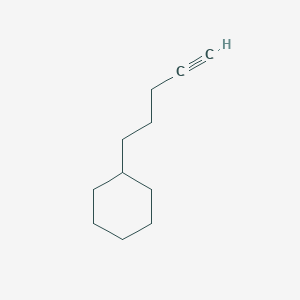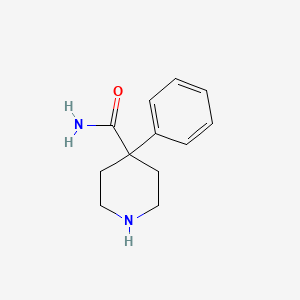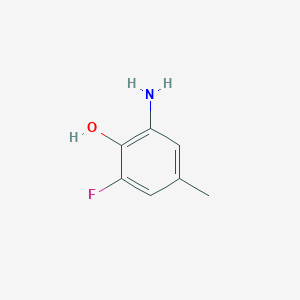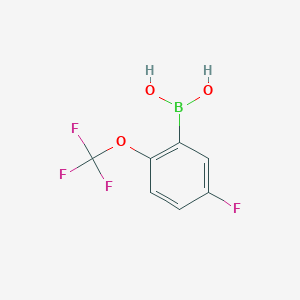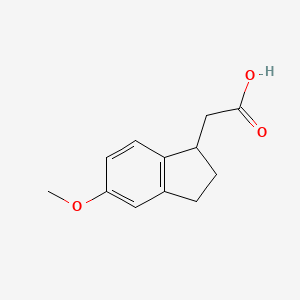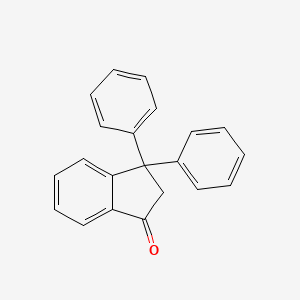
3,3-diphenyl-2,3-dihydro-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-diphenyl-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C21H16O It is a derivative of indanone, characterized by the presence of two phenyl groups attached to the third carbon of the indanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-diphenyl-2,3-dihydro-1H-inden-1-one typically involves the Friedel-Crafts acylation of diphenylmethane with phthalic anhydride, followed by cyclization. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction proceeds through the formation of an acylium ion intermediate, which then undergoes intramolecular cyclization to form the indanone ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 3,3-diphenyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can yield alcohols or hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the indanone core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, hydrocarbons.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3,3-diphenyl-2,3-dihydro-1H-inden-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: Research into potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,3-diphenyl-2,3-dihydro-1H-inden-1-one involves its interaction with various molecular targets and pathways. For instance, in biological systems, it may inhibit specific enzymes or interact with cellular receptors, leading to therapeutic effects. The exact mechanism can vary depending on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
3-Phenyl-1-indanone: Lacks one phenyl group compared to 3,3-diphenyl-2,3-dihydro-1H-inden-1-one.
1-Indanone: The parent compound without any phenyl substitution.
Indane-1,3-dione: A related compound with a different functional group arrangement.
Uniqueness: this compound is unique due to the presence of two phenyl groups, which impart distinct chemical properties and reactivity. This structural feature makes it a valuable compound for various synthetic and research applications, distinguishing it from its analogs.
Properties
CAS No. |
55010-17-8 |
|---|---|
Molecular Formula |
C21H16O |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
3,3-diphenyl-2H-inden-1-one |
InChI |
InChI=1S/C21H16O/c22-20-15-21(16-9-3-1-4-10-16,17-11-5-2-6-12-17)19-14-8-7-13-18(19)20/h1-14H,15H2 |
InChI Key |
SOXFTCCVYBFENS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C2=CC=CC=C2C1(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B8810446.png)
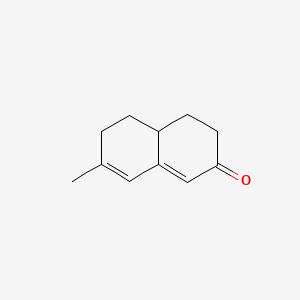
![2-Amino-8-hydroxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8810464.png)
